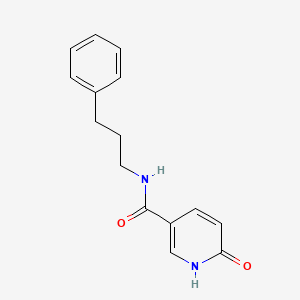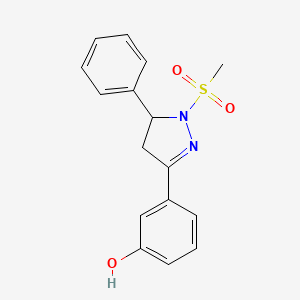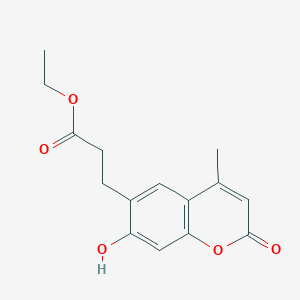
6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridine-3-carboxamide, more commonly known as OXO-PPH, is a synthetic compound that has been studied for its potential applications in scientific research. OXO-PPH has been found to have a variety of biochemical and physiological effects, and it has been used in a range of laboratory experiments.
Aplicaciones Científicas De Investigación
OXO-PPH has been used in a variety of scientific research applications, including the study of drug metabolism and the development of new drugs. It has also been used to investigate the effects of drugs on the central nervous system, to study the effects of oxidative stress on cells, and to study the mechanisms of action of certain drugs. In addition, OXO-PPH has been used as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of certain drugs.
Mecanismo De Acción
OXO-PPH acts as an inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine, in the brain. By inhibiting the activity of MAO, OXO-PPH can increase the levels of these neurotransmitters, leading to a variety of effects on the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of OXO-PPH are not fully understood. However, it has been shown to have a variety of effects on the central nervous system, including increased levels of serotonin and dopamine, increased levels of the hormone melatonin, and increased levels of the neurotransmitter acetylcholine. In addition, OXO-PPH has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using OXO-PPH in laboratory experiments is that it is relatively easy to synthesize and can be produced in high yields. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, one of the main limitations of using OXO-PPH is that its effects on the central nervous system are not fully understood, and further research is needed to better understand its effects.
Direcciones Futuras
There are a number of potential future directions for research on OXO-PPH. These include further investigation into its effects on the central nervous system, its potential applications in drug development, and its potential use as an antioxidant. Additionally, further research could be conducted into the biochemical and physiological effects of OXO-PPH, as well as its potential use in other laboratory experiments.
Métodos De Síntesis
OXO-PPH is synthesized through a multi-step process, beginning with the reaction of 3-phenylpropyl bromide with sodium hydroxide in a solvent such as ethanol or isopropanol. This reaction yields the intermediate compound 3-phenylpropyl amide, which is then treated with 6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridine-3-carboxylic acid in the presence of a catalyst such as piperidine. This reaction yields the final product, OXO-PPH, in high yields.
Propiedades
IUPAC Name |
6-oxo-N-(3-phenylpropyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14-9-8-13(11-17-14)15(19)16-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBGQDGRGLUJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-(3-phenylpropyl)-1H-pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydrazinyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6418767.png)
![ethyl 5-amino-1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6418770.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6418776.png)
![2-{4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B6418796.png)
![1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6418801.png)
![ethyl 5-amino-1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6418809.png)

![N-[3-(morpholin-4-yl)propyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B6418832.png)
![4-[(2,6-dimethylmorpholin-4-yl)methyl]-6,7-dimethyl-2H-chromen-2-one](/img/structure/B6418838.png)
![4-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418840.png)
![5-(1,3-benzothiazol-2-yl)-6-imino-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B6418855.png)
![4-(3,4-dichlorophenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418860.png)

![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B6418886.png)